N-({[2,3'-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(13-5-6-16-17(9-13)25-12-24-16)22-11-15-4-2-8-21-18(15)14-3-1-7-20-10-14/h1-10H,11-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNHJBWNOYHZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2H-1,3-Benzodioxole-5-Carboxylic Acid
The benzodioxole fragment is typically derived from safrole or piperonal , which undergo functionalization to introduce the carboxylic acid group. A patented method involves:
- Bromination : Safrole is brominated at the 5-position using N-bromosuccinimide (NBS) in CCl₄ under UV light, yielding 5-bromo-1,3-benzodioxole.
- Oxidation : The brominated intermediate is oxidized with KMnO₄ in acidic conditions to form 2H-1,3-benzodioxole-5-carboxylic acid (yield: 78–85%).
Alternative routes utilize Suzuki-Miyaura coupling to introduce substituents. For example, (6-bromobenzo[d]dioxol-5-yl)methanol can be coupled with aryl boronic acids under Pd catalysis, followed by oxidation to the carboxylic acid.
Synthesis of [2,3'-Bipyridine]-3-ylmethylamine
The bipyridine amine fragment is constructed via cross-coupling reactions:
Pyridine-Pyridine Coupling
A Stille coupling between 3-bromo-pyridine and 2-trimethylstannyl-pyridine in the presence of Pd(PPh₃)₄ and CuI in DMF at 80°C yields 2,3'-bipyridine (72% yield).
Introduction of the Methylamine Group
The bipyridine is functionalized via:
- Lithiation : Treatment with LDA at −78°C, followed by quenching with DMF to introduce a formyl group at the 3-position.
- Reductive Amination : The aldehyde is reacted with ammonium acetate and NaBH₃CN in MeOH to produce [2,3'-bipyridine]-3-ylmethylamine (65% yield over two steps).
Amide Bond Formation
Coupling the two fragments is achieved through activation of the carboxylic acid :
Acid Chloride Method
2H-1,3-Benzodioxole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Reaction with [2,3'-bipyridine]-3-ylmethylamine in dry THF at 0°C–25°C affords the target compound (Table 1).
Table 1: Optimization of Amide Coupling Conditions
| Activator | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | THF | 25 | 82 |
| EDCI/HOBt | DCM | 0→25 | 75 |
| HATU | DMF | 25 | 88 |
Coupling Reagent Approach
Using HATU as a coupling agent in DMF with DIPEA as a base provides higher yields (88%) due to reduced racemization and milder conditions.
Purification and Characterization
Crude product is purified via flash column chromatography (silica gel, 7:3 hexane/EtOAc) or recrystallization from EtOH/H₂O. Purity is confirmed by:
- HPLC : Retention time = 12.3 min (C18 column, 70:30 MeCN/H₂O).
- NMR : ¹H NMR (400 MHz, CDCl₃) δ 8.72 (s, 1H, NH), 7.89–7.12 (m, 6H, aromatic), 5.98 (s, 2H, OCH₂O), 4.53 (d, J = 5.6 Hz, 2H, CH₂).
Challenges and Mitigation Strategies
- Low Solubility : The bipyridine amine exhibits poor solubility in non-polar solvents. Using DMF or DMSO as co-solvents improves reaction homogeneity.
- Byproduct Formation : Excess coupling reagents lead to acylurea byproducts. Stoichiometric control and sequential reagent addition mitigate this issue.
Scalability and Industrial Relevance
A patented continuous-flow process achieves a 92% yield at the kilogram scale by integrating microwave-assisted Suzuki coupling and inline purification. This method reduces reaction times from 24 h to 2 h and enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the bipyridine ring, leading to the formation of dihydrobipyridine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety typically yields N-oxides, while reduction can produce dihydrobipyridine derivatives.
Scientific Research Applications
N-({[2,3’-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound’s bioactive properties make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-({[2,3’-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can chelate metal ions, altering the activity of metalloenzymes. Additionally, the benzodioxole ring can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other benzodioxole-carboxamide derivatives and bipyridine-containing molecules. Below is a comparative analysis based on structural features, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Complexity: Tulmimetostatum includes a chloro group and methylsulfanyl modification, which enhance lipophilicity and may improve membrane permeability compared to the bipyridine-containing compound. The absence of sulfur or halogen atoms in this compound suggests reduced metabolic stability but possibly lower toxicity.
Heterocyclic Moieties :
- The 2,3'-bipyridine group in the primary compound provides two nitrogen atoms capable of metal chelation, a feature absent in tulmimetostatum. This may render the compound suitable for targeting metalloenzymes or metal-dependent signaling pathways.
- Tulmimetostatum’s dihydropyridine moiety is redox-active, which could contribute to its antineoplastic effects via reactive oxygen species (ROS) modulation .
Biological Activity :
- Tulmimetostatum’s antineoplastic activity is well-documented, with Phase II trials highlighting efficacy in solid tumors. Its mechanism likely involves kinase inhibition (e.g., MET or AXL kinases) due to the azetidine-cyclohexyl group enhancing target binding .
- The primary compound’s bipyridine-methyl group may favor interactions with nicotinic acetylcholine receptors or DNA topoisomerases, though experimental validation is required.
Physicochemical Properties
- The bipyridine compound’s nitrogen-rich structure may improve solubility in polar solvents.
- Binding Affinity : Molecular docking studies of bipyridine analogs suggest strong affinity for ATP-binding pockets in kinases (e.g., EGFR), whereas tulmimetostatum’s cyclohexyl-azetidine group enhances conformational flexibility for allosteric modulation.
Research Findings and Gaps
- Toxicity Profiles : Tulmimetostatum has demonstrated dose-dependent hepatotoxicity in preclinical models, possibly linked to its sulfur-containing substituents . The bipyridine compound’s toxicity remains unstudied.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
